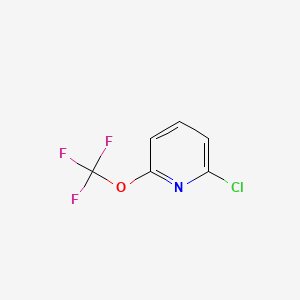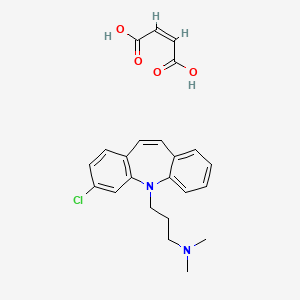
(R)-4-amino-4-phenylbutanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-amino-4-phenylbutanoic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is an amino acid derivative that features an amino group and a phenyl group attached to a butanoic acid backbone. The hydrochloride form is often used to enhance the compound’s stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-amino-4-phenylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with the commercially available ®-4-phenylbutanoic acid.
Amination: The carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl2) followed by ammonia (NH3).
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The free amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-4-amino-4-phenylbutanoic acid hydrochloride may involve:
Large-Scale Amination: Utilizing continuous flow reactors for the amination step to increase yield and efficiency.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction step to ensure high selectivity and purity.
Crystallization: The final product is often purified through crystallization techniques to obtain the hydrochloride salt in high purity.
化学反应分析
Types of Reactions
®-4-amino-4-phenylbutanoic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The phenyl group can be hydrogenated under catalytic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydrogenated phenyl derivatives.
Substitution Products: Various substituted amines and amides.
科学研究应用
®-4-amino-4-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of ®-4-amino-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in amino acid metabolism.
Pathways Involved: The compound modulates signaling pathways related to neurotransmission and neuroprotection.
相似化合物的比较
Similar Compounds
(S)-4-amino-4-phenylbutanoic acid hydrochloride: The enantiomer of the compound with different biological activity.
4-amino-3-phenylbutanoic acid: A structural isomer with distinct chemical properties.
4-aminobutyric acid (GABA): A related compound with significant roles in neurotransmission.
Uniqueness
®-4-amino-4-phenylbutanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in its interactions with molecular targets.
属性
IUPAC Name |
(4R)-4-amino-4-phenylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVTLZMBWZXGN-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)





![Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate](/img/structure/B568772.png)


![(4R,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one](/img/structure/B568777.png)

![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)


